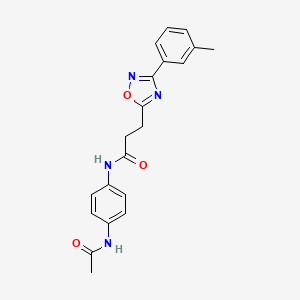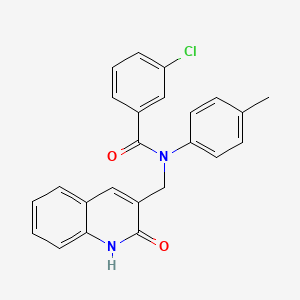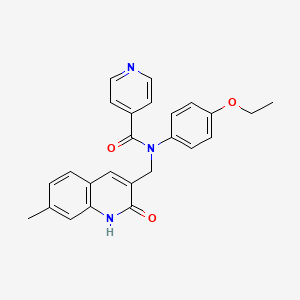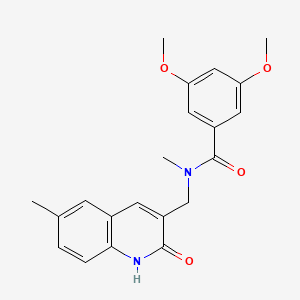
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTD, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of benzamide and contains an oxadiazole ring, which gives it unique properties.
Mécanisme D'action
The mechanism of action of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have anti-microbial properties. It has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to understand its mechanism of action and to optimize its properties for therapeutic use. Another area of interest is its potential as a pesticide for agricultural use. Studies are needed to determine its efficacy and safety in this context. Finally, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be used as a building block for the synthesis of new materials with unique properties. Further research in this area can lead to the development of new materials with applications in various fields.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Applications De Recherche Scientifique
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential use as a pesticide due to its anti-microbial properties. In material science, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-6-4-5-7-17(16)20-22-18(23-25-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPCGJCLMZFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)



